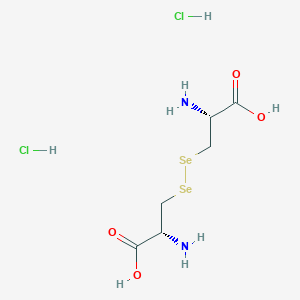
L-Selenocystine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Selenocystine Dihydrochloride is a compound derived from selenocysteine, an amino acid that contains selenium instead of sulfurSelenocysteine is often referred to as the 21st amino acid and is found in several enzymes that play crucial roles in biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Selenocystine can be synthesized through several methods. One common approach involves the reaction of chloroalanine peptides with disodium diselenide. This method requires the use of coupling reagents such as DCC/HOBt to form di- and tripeptides, which are then treated with disodium diselenide to yield selenocystine-containing peptides . Another method involves the use of sodium triacetoxyborohydride as a reducing agent, which offers a green and safe process with high raw material utilization .
Industrial Production Methods: Industrial production of L-Selenocystine often involves the use of chloroalanine hydrochloride and sodium diselenide. This method is preferred due to its efficiency and the relatively high yield of the final product .
Chemical Reactions Analysis
Types of Reactions: L-Selenocystine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to L-alanine and elemental selenium in the presence of dithiothreitol (DTT) under optimal pH conditions .
Common Reagents and Conditions: Common reagents used in reactions involving L-Selenocystine include dithiothreitol (DTT) for reduction reactions and various coupling reagents like DCC/HOBt for peptide synthesis .
Major Products Formed: The major products formed from reactions involving L-Selenocystine include L-alanine and elemental selenium. These products are significant in understanding the compound’s role in biological systems .
Scientific Research Applications
L-Selenocystine has a wide range of applications in scientific research. In chemistry, it is used for the synthesis of biologically active selenol compounds and non-natural selenylated diamino acids . In biology and medicine, L-Selenocystine is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells . Additionally, it is less toxic than other forms of selenium, making it a safer alternative for various applications .
Mechanism of Action
The mechanism of action of L-Selenocystine involves its conversion to L-alanine and elemental selenium. This process is catalyzed by enzymes such as selenocysteine lyase, which specifically acts on L-Selenocystine but not on its sulfur counterpart, L-cysteine . The selenium released during this reaction plays a crucial role in various biological processes, including the synthesis of selenoproteins .
Comparison with Similar Compounds
L-Selenocystine is similar to other selenium-containing compounds such as selenocysteine and selenomethionine. it is unique due to its specific structure and the presence of an Se-Se bond, which distinguishes it from other selenium analogs . Selenocysteine, for example, contains a selenol group instead of the Se-Se bond found in selenocystine .
List of Similar Compounds:- Selenocysteine
- Selenomethionine
- Selenite
- Selenate
Properties
Molecular Formula |
C6H14Cl2N2O4Se2 |
|---|---|
Molecular Weight |
407.0 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H12N2O4Se2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H/t3-,4-;;/m0../s1 |
InChI Key |
JDPPDEWGHCUHMQ-RGVONZFCSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N.Cl.Cl |
Canonical SMILES |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



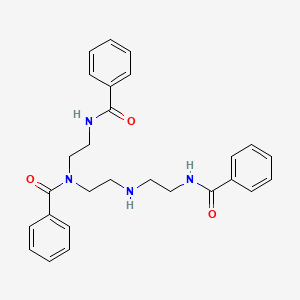
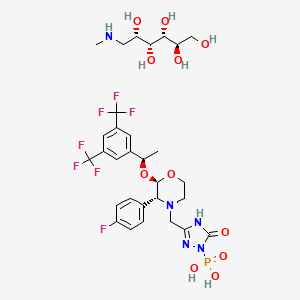
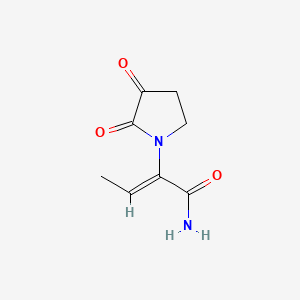
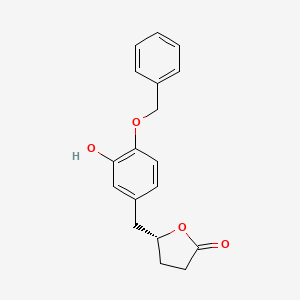
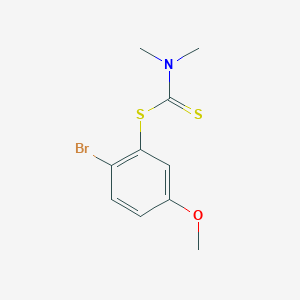
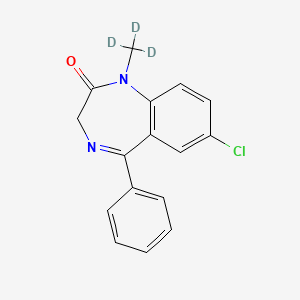
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
![Ethyl 3-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}benzoate](/img/structure/B13861342.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)
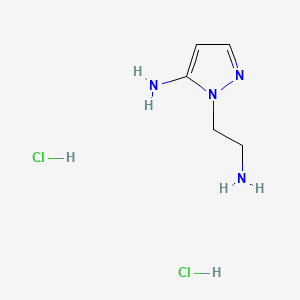
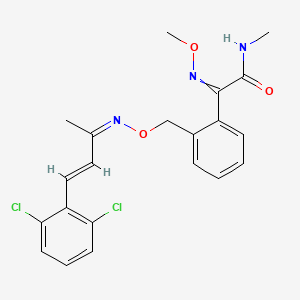
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
